Cas no 55528-30-8 ((2S)-2-amino-4-chloropent-4-enoic acid)

(2S)-2-amino-4-chloropent-4-enoic acid structure
55528-30-8 structure
商品名:(2S)-2-amino-4-chloropent-4-enoic acid
CAS番号:55528-30-8
MF:C5H8NO2Cl
メガワット:149.57552
MDL:MFCD19206888
CID:368793
PubChem ID:440216

(2S)-2-amino-4-chloropent-4-enoic acid 化学的及び物理的性質

名前と識別子

    • 4-Pentenoic acid,2-amino-4-chloro-, (S)- (9CI)
    • 4-Pentenoic acid, 2-amino-4-chloro-, (S)-
    • 2-amino-4-chloro-4-pentenoic acid
    • (2S)-2-amino-4-chloropent-4-enoic acid
    • L-2-amino-4-chloro-4-pentenoic acid1
    • 4-Chloro-allyl-L-glycine
    • L-2-Amino-4-chloropent-4-enoate
    • 55528-30-8
    • AKOS006362701
    • (2s)-2-amino-4-chloro-4-pentenoic acid
    • (2S)-2-amino-4-chloropent-4-enoicacid
    • CHEBI:15885
    • L-2-amino-4-chloropent-4-enoic acid
    • C04075
    • EN300-332440
    • DTXSID60970871
    • (S)-2-amino-4-chloro-4-pentenoic acid
    • L-ACP
    • 2-amino-4-chloro-pent-4-enoic acid
    • AKOS006339641
    • SCHEMBL637982
    • 2-amino-4-chloropent-4-enoicacid
    • NSC21943
    • EN300-322069
    • 55477-98-0
    • NSC-21943
    • 5452-25-5
    • 2-amino-4-chloropent-4-enoic acid
    • MDL: MFCD19206888
    • インチ: InChI=1S/C5H8ClNO2/c1-3(6)2-4(7)5(8)9/h4H,1-2,7H2,(H,8,9)/t4-/m0/s1
    • InChIKey: WLZNZXQYFWOBGU-BYPYZUCNSA-N
    • ほほえんだ: C=C(CC(C(=O)O)N)Cl

計算された属性

  • せいみつぶんしりょう: 149.02444
  • どういたいしつりょう: 149.0243562g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 3
  • 複雑さ: 135
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -1.8
  • トポロジー分子極性表面積: 63.3Ų

じっけんとくせい

  • PSA: 63.32

(2S)-2-amino-4-chloropent-4-enoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-332440-2.5g
(2S)-2-amino-4-chloropent-4-enoic acid
55528-30-8
2.5g
$4424.0 2023-09-04
Enamine
EN300-332440-0.5g
(2S)-2-amino-4-chloropent-4-enoic acid
55528-30-8
0.5g
$2167.0 2023-09-04
Enamine
EN300-332440-0.1g
(2S)-2-amino-4-chloropent-4-enoic acid
55528-30-8
0.1g
$1986.0 2023-09-04
Enamine
EN300-332440-10.0g
(2S)-2-amino-4-chloropent-4-enoic acid
55528-30-8
10.0g
$9704.0 2023-02-23
Enamine
EN300-332440-5.0g
(2S)-2-amino-4-chloropent-4-enoic acid
55528-30-8
5.0g
$6545.0 2023-02-23
Enamine
EN300-332440-0.05g
(2S)-2-amino-4-chloropent-4-enoic acid
55528-30-8
0.05g
$1895.0 2023-09-04
Enamine
EN300-332440-0.25g
(2S)-2-amino-4-chloropent-4-enoic acid
55528-30-8
0.25g
$2077.0 2023-09-04
Enamine
EN300-332440-1g
(2S)-2-amino-4-chloropent-4-enoic acid
55528-30-8
1g
$2257.0 2023-09-04
Enamine
EN300-332440-1.0g
(2S)-2-amino-4-chloropent-4-enoic acid
55528-30-8
1g
$0.0 2023-06-07
Enamine
EN300-332440-5g
(2S)-2-amino-4-chloropent-4-enoic acid
55528-30-8
5g
$6545.0 2023-09-04

(2S)-2-amino-4-chloropent-4-enoic acid 関連文献

(2S)-2-amino-4-chloropent-4-enoic acidに関する追加情報

Recent Advances in the Study of (2S)-2-amino-4-chloropent-4-enoic acid (CAS: 55528-30-8)

The compound (2S)-2-amino-4-chloropent-4-enoic acid (CAS: 55528-30-8) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This non-proteinogenic amino acid derivative, characterized by its chiral center at the 2-position and a reactive chloroalkene moiety, serves as a versatile building block for the synthesis of biologically active molecules. Recent studies have explored its role as a precursor for novel enzyme inhibitors and its potential in targeted drug delivery systems.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a Michael acceptor in covalent inhibitor design, particularly for cysteine protease targets. The research team utilized the compound's α,β-unsaturated carbonyl system (via its enamine tautomer) to develop irreversible inhibitors of cathepsin B, showing nanomolar potency in in vitro assays. This work highlights the compound's value in structure-based drug design, with the chloroalkene group providing both reactivity and selectivity advantages over traditional warheads.

In the realm of synthetic methodology, a breakthrough was achieved by researchers at ETH Zurich who developed an asymmetric synthesis route for 55528-30-8 with >99% ee using a modified Evans aldol reaction. Their 2024 Nature Communications paper details how this scalable synthesis (5-step, 62% overall yield) enables gram-scale production of the compound, addressing previous limitations in availability that hindered thorough biological evaluation. The team further demonstrated the compound's utility in diversity-oriented synthesis, generating a library of 78 analogs with varied pharmacological profiles.

Metabolic studies have revealed intriguing findings about this compound's biological fate. A recent ACS Chemical Biology publication (2024) showed that (2S)-2-amino-4-chloropent-4-enoic acid undergoes selective uptake via LAT1 transporters in cancer cells, with subsequent bioactivation by glutathione S-transferases. This dual-targeting property makes it particularly interesting for prodrug development, as evidenced by its incorporation into tumor-selective nitrogen mustard conjugates showing 10-fold improved therapeutic indices in xenograft models compared to parent drugs.

Structural biology insights have also advanced significantly. Cryo-EM studies published in Cell Chemical Biology (2023) resolved the binding mode of 55528-30-8 derivatives in the active site of aminotransferases at 2.1 Å resolution. The data revealed an unexpected zwitterionic stabilization mechanism involving the chlorovinyl group that could inform the design of new antimetabolites. Parallel computational studies using QM/MM methods have provided thermodynamic profiles for the compound's various tautomeric forms in enzymatic environments.

Looking forward, several clinical translation efforts are underway. A phase I trial investigating a 55528-30-8-derived PARP inhibitor is expected to begin recruitment in Q4 2024, while two academic groups have reported promising preclinical results with the compound as a carrier for boron neutron capture therapy agents. The unique combination of synthetic accessibility, defined stereochemistry, and dual reactivity positions (2S)-2-amino-4-chloropent-4-enoic acid as a privileged scaffold for next-generation therapeutics development across multiple disease areas.

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